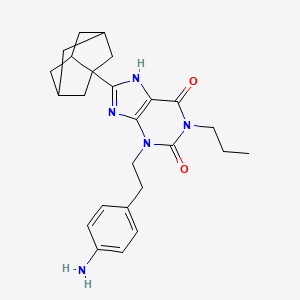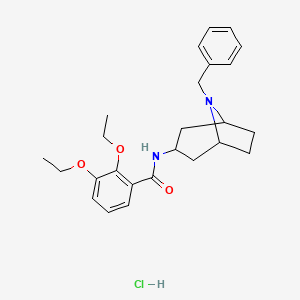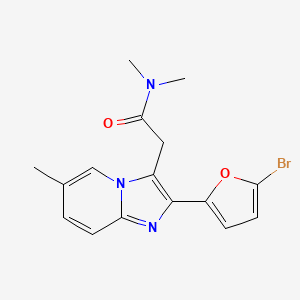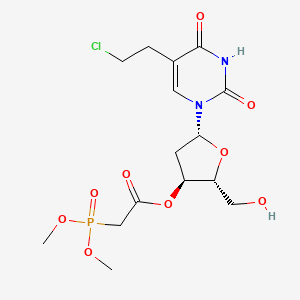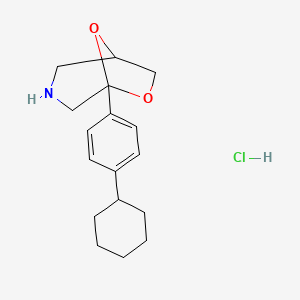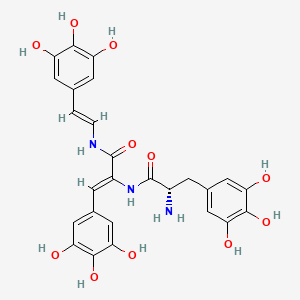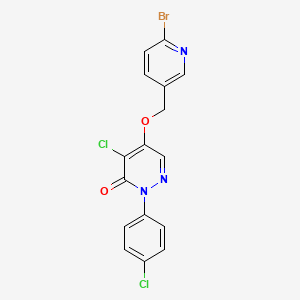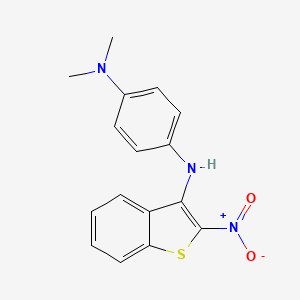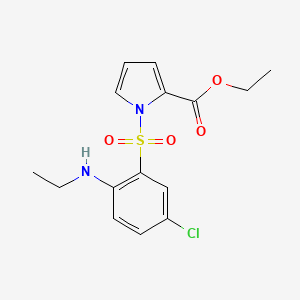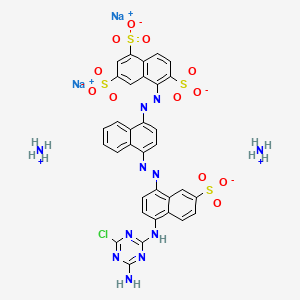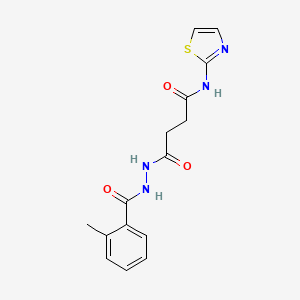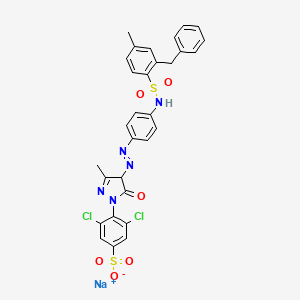
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is notable for its intricate structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazolyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Sulphonylation: Introduction of the sulphonyl group is achieved through the reaction of the intermediate with sulphonyl chloride in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial synthesis include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulphonyl group can yield sulfoxides or sulfones, while reduction of the azo group results in aromatic amines.
Scientific Research Applications
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Other Sulphonyl Azo Compounds: These compounds share similar structural features but may differ in their specific substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its combination of sulphonyl, azo, and pyrazole groups makes it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
94213-47-5 |
|---|---|
Molecular Formula |
C30H24Cl2N5NaO6S2 |
Molecular Weight |
708.6 g/mol |
IUPAC Name |
sodium;4-[4-[[4-[(2-benzyl-4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-3,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C30H25Cl2N5O6S2.Na/c1-18-8-13-27(21(14-18)15-20-6-4-3-5-7-20)44(39,40)36-23-11-9-22(10-12-23)33-34-28-19(2)35-37(30(28)38)29-25(31)16-24(17-26(29)32)45(41,42)43;/h3-14,16-17,28,36H,15H2,1-2H3,(H,41,42,43);/q;+1/p-1 |
InChI Key |
BUWVRRJVXACISG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)CC5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


